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Compound of Interest

Compound Name:
Methyl phenyl

cyanocarbonimidodithioate

CAS No.: 152381-91-4

Cat. No.: B122312

Get Quote

Executive Summary
Methyl phenyl cyanocarbonimidodithioate (

) is a specialized electrophilic building block used in the synthesis of histamine H2-receptor
antagonists (e.g., cimetidine analogs), potassium channel openers (e.g., pinacidil), and antiviral
triazoles.

Unlike the symmetric Dimethyl cyanocarbonimidodithioate (DCCD), this mixed reagent

possesses two distinct leaving groups: a methylthio (-SMe) group and a phenylthio (-SPh)

group. This asymmetry enables chemoselective nucleophilic substitution, where the phenylthio

group—being a superior leaving group due to resonance stabilization of the thiophenolate

anion—can be displaced under milder conditions than the methylthio group. This allows for the

precise, stepwise construction of unsymmetrical N-cyanoguanidines without the forcing

conditions often required for DCCD.
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Structural Properties
IUPAC Name: Methyl phenyl N-cyanocarbonimidodithioate

CAS Number: 152381-91-4[1][2][3]

Molecular Formula:

Molecular Weight: 224.30 g/mol

Core Moiety: N-cyanoiminocarbonate (

)

The "Push-Pull" Mechanism
The reactivity of this reagent is governed by the electron-withdrawing N-cyano group, which

makes the central carbon highly electrophilic. The reaction proceeds via an Addition-Elimination

(

V) mechanism.

Step 1 (Activation): The amine nucleophile attacks the central carbon.

Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the best leaving

group.

Leaving Group Order:

.

Implication: Reaction with one equivalent of amine yields the S-methyl-N-cyanoisothiourea

exclusively, retaining the -SMe group for subsequent reactions.
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Figure 1: Stepwise chemoselective displacement logic. The phenylthio group is ejected first,

allowing isolation of the S-methyl intermediate.

Experimental Protocols
Protocol A: Synthesis of N-Cyano-S-methylisothiourea
Intermediates
Objective: To selectively displace the phenylthio group with a primary amine (

) to form the stable isothiourea core. Scope: Applicable to synthesis of Pinacidil precursors and
H2-antagonist skeletons.

Reagents:

Methyl phenyl cyanocarbonimidodithioate (1.0 equiv)

Primary Amine (e.g., Aniline, Pyridyl-alkylamine) (1.05 equiv)

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Base (Optional): Triethylamine (

) (1.1 equiv) – Use only if amine is a salt.

Procedure:
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Preparation: Dissolve 1.0 equiv of Methyl phenyl cyanocarbonimidodithioate in MeCN (5

mL/mmol).

Note: MeCN is preferred over EtOH to prevent solvolysis if the reaction is slow.

Addition: Cool the solution to 0–5°C in an ice bath. Add the primary amine dropwise over 10

minutes.

Why: Controlling temperature prevents premature displacement of the second (-SMe)

group.

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc). The starting material (

) should disappear, and the intermediate (

) should appear.

Work-up:

Evaporate the solvent under reduced pressure.[4]

Purification: The residue often solidifies. Triturate with cold diethyl ether or ethanol to

remove the thiophenol byproduct.

Alternative: If an oil remains, dissolve in DCM and wash with 1M NaOH (to remove PhSH),

then dry over

.

Yield: Typical yields are 85–95%.

Validation Data:

1H NMR (DMSO-d6): Look for the S-Methyl singlet at

2.5–2.7 ppm. The aromatic phenylthio signals (
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7.4–7.6 ppm) from the starting material should be absent.

Protocol B: Synthesis of N-Cyanoguanidines (Drug
Substance Formation)
Objective: To displace the remaining methylthio group from the intermediate (Protocol A

product) with a second amine.

Reagents:

S-Methyl-N-cyanoisothiourea intermediate (from Protocol A)

Secondary Amine or Primary Amine (1.2 – 1.5 equiv)

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Catalyst:

or

(Optional, for difficult amines)

Procedure:

Dissolution: Suspend the isothiourea intermediate in EtOH (10 mL/mmol).

Addition: Add the second amine.

Reflux: Heat the reaction to reflux (78–80°C) for 6–12 hours.

Note: The -SMe group is a poorer leaving group than -SPh; thermal energy is required.

Optimization: If the amine is non-nucleophilic (sterically hindered), add 1.0 equiv of

to precipitate AgSMe, driving the reaction to completion under milder conditions.

Work-up:

Cool to room temperature.[5]
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If heavy metals were used, filter through Celite.

Concentrate the filtrate. Recrystallize from EtOH/Water or EtOAc/Hexane.

Protocol C: Heterocycle Formation (1,2,4-Triazoles)
Objective: Cyclization of the isothiourea with hydrazine to form amino-triazoles (common in

antiviral research).

Procedure:

Dissolve the S-methyl-N-cyanoisothiourea (Protocol A) in Ethanol.

Add Hydrazine Hydrate (excess, 2–3 equiv).

Reflux for 3–6 hours.

Mechanism:[4] Hydrazine displaces the -SMe group to form a guanidine-hydrazine

intermediate, which intramolecularly attacks the nitrile carbon (

) to close the 1,2,4-triazole ring.

Result: 3,5-Diamino-1,2,4-triazole derivatives.
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Issue Probable Cause Corrective Action

Low Yield in Step 1
Competitive displacement of -

SMe

Lower reaction temperature to

0°C; ensure strict 1:1

stoichiometry.

Thiophenol

Odor/Contamination
Incomplete removal of PhSH

Wash organic layer with 1M

NaOH or use polymer-

supported scavenger resins.

No Reaction in Step 2 Poor nucleophilicity of Amine 2

Switch solvent to Dioxane or

DMF (higher temp); Use Ag(I)

or Hg(II) salts to activate the

thioether.

Hydrolysis of Product Wet solvents

Use anhydrous solvents; N-

cyanoguanidines can

hydrolyze to ureas under

acidic aqueous conditions.

Safety & Handling
Cyanide Moiety: While the N-cyano group is stable, combustion or strong acid hydrolysis

may release HCN. Work in a well-ventilated hood.

Thiol Byproducts:

Thiophenol (PhSH): Released in Step 1. Highly toxic and malodorous. Treat glassware

with bleach (hypochlorite) to oxidize residues before removal from the hood.

Methanethiol (MeSH): Released in Step 2. Gaseous and toxic. Use a caustic scrubber

(NaOH trap) on the reflux condenser outlet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b122312?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

